N-(cyclopropylmethyl)-5-fluoronicotinamide
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Overview
Description
N-(cyclopropylmethyl)-5-fluoronicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group attached to a 5-fluoronicotinamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as those containing a cyclopropane ring, have been found to interact with various enzymes and receptors .
Mode of Action
For instance, compounds containing a cyclopropane ring have been found to interact with their targets through various mechanisms, including covalent binding, allosteric modulation, and competitive inhibition .
Pharmacokinetics
For instance, compounds containing a cyclopropane ring have been found to undergo oxidative metabolism, mainly by cytochrome P450 (CYP) enzymes .
Result of Action
For instance, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the presence of certain ions in the environment can affect the stability of a compound, and changes in pH can affect the compound’s solubility and therefore its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5-fluoronicotinamide typically involves the reaction of 5-fluoronicotinic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reaction time ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-5-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-5-fluoronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropylmethyl-5-chloronicotinamide
- N-cyclopropylmethyl-5-bromonicotinamide
- N-cyclopropylmethyl-5-iodonicotinamide
Uniqueness
N-(cyclopropylmethyl)-5-fluoronicotinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. Compared to its halogenated analogs, the fluorinated compound often exhibits enhanced stability and bioavailability.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-3-8(5-12-6-9)10(14)13-4-7-1-2-7/h3,5-7H,1-2,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKACIZIQVQKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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